3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Description
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O2S/c1-26(2,3)21-13-9-19(10-14-21)23-25(32)29(27(28-23)17-7-5-6-8-18-27)24(30)20-11-15-22(31-4)16-12-20/h9-16H,5-8,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYMHHLCCETHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a member of the diazaspiro compound family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₂₂H₂₃N₂OS
- Molecular Weight : 373.49 g/mol
- CAS Number : Not specified in the available literature.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential therapeutic applications. Key findings include:
- Antitumor Activity : Several studies have indicated that diazaspiro compounds exhibit antitumor properties. For instance, research has shown that similar structures can inhibit cell proliferation in cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antioxidant Properties : Compounds with similar structural motifs have demonstrated significant antioxidant activity, potentially providing protective effects against oxidative stress-related diseases.
- Enzyme Inhibition : Some derivatives have been found to inhibit specific enzymes involved in cancer progression and inflammation, suggesting a possible role as therapeutic agents in treating these conditions.
The mechanisms by which this compound exerts its biological effects may include:
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and proliferation, such as the MAPK/ERK pathway.
- Induction of Apoptosis : By activating apoptotic pathways, this compound could promote programmed cell death in malignant cells.
- Antioxidant Mechanisms : The presence of thione groups may contribute to its ability to scavenge free radicals and reduce oxidative damage.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal investigated the antitumor efficacy of similar diazaspiro compounds against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity at micromolar concentrations.
Case Study 2: Oxidative Stress Reduction
In another study focusing on oxidative stress, researchers evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The compound demonstrated significant free radical scavenging activity, comparable to established antioxidants.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 448.63 g/mol. Its structure features a diazaspiro framework, which is known for its unique spatial arrangement that can influence biological activity and interaction with other molecules.
Anticancer Activity
Research indicates that compounds featuring similar structural motifs to 3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione exhibit promising anticancer properties. The incorporation of diazaspiro structures has been associated with the inhibition of tubulin polymerization, making them potential candidates for the development of new anticancer agents. Studies have shown that derivatives of such compounds can significantly inhibit cancer cell growth across various cell lines, including HeLa and Jurkat cells, at submicromolar concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Similar thione derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Mechanistic Insights
The biological activity of compounds like this compound is often linked to their ability to interact with cellular targets such as enzymes or receptors involved in critical signaling pathways. For instance, the ability to inhibit microtubule dynamics positions these compounds as potential chemotherapeutic agents that can induce apoptosis in cancer cells through cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds. Variations in substituents on the aromatic rings or modifications to the diazaspiro core can lead to significant changes in biological activity. Research into SAR has shown that specific functional groups enhance potency against targeted cancer cell lines while minimizing toxicity to normal cells .
Material Science
Beyond medicinal applications, compounds like this compound may find utility in material science as flame retardants or stabilizers due to their structural stability and thermal properties . The incorporation of such compounds into polymers can enhance fire resistance without compromising mechanical integrity.
Photostability and UV Protection
Given its structural characteristics, this compound may also serve as an effective UV filter in cosmetic formulations or coatings, providing photoprotection against harmful UV radiation while maintaining product stability over time.
Q & A
Q. Basic
- NMR spectroscopy : ¹H/¹³C NMR for verifying substituent positions and spirocyclic conformation .
- X-ray crystallography : Resolves bond angles and spatial arrangement of the tert-butyl and methoxy groups .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₈H₃₃N₂O₂S, m/z ≈ 461.2) and fragmentation patterns .
How do the tert-butyl and methoxy substituents influence biological activity?
Q. Advanced
- Steric effects : The bulky tert-butyl group enhances target selectivity by restricting conformational flexibility .
- Electron donation : Methoxy groups improve solubility and modulate electron density, affecting binding to enzymes (e.g., kinase inhibition) .
SAR Example :
| Substituent | Biological Activity Trend | Reference |
|---|---|---|
| 4-Tert-butylphenyl | Increased enzyme inhibition (IC₅₀ ↓) | |
| 4-Methoxybenzoyl | Enhanced solubility (LogP ↓) |
How can contradictory data in biological assays be systematically addressed?
Q. Advanced
- Assay standardization : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize artifacts .
- Orthogonal validation : Confirm activity via SPR (binding affinity) and cellular assays (e.g., cytotoxicity in HEK293 cells) .
- Statistical rigor : Use ANOVA for dose-response curves and Cohen’s d to quantify effect sizes .
What experimental strategies study interactions with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) for protein-ligand interactions .
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with ATP-binding pockets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) for enthalpy-driven binding .
What synthetic challenges arise from the spiro[4.6]undec-3-ene scaffold?
Q. Advanced
- Ring strain : Optimize cyclization steps using high-dilution conditions to avoid oligomerization .
- Stereochemical control : Chiral HPLC or asymmetric catalysis (e.g., BINOL-based catalysts) to isolate enantiomers .
- Purification : Employ gradient flash chromatography (hexane:EtOAc) or recrystallization (MeOH/CH₂Cl₂) .
How can computational methods guide derivative design?
Q. Advanced
- DFT calculations : Analyze electron density maps (e.g., HOMO/LUMO) to predict reactivity at the thione group .
- QSAR modeling : Use MOE or RDKit to correlate substituent descriptors (e.g., logP, molar refractivity) with IC₅₀ values .
- MD simulations : Assess conformational stability in aqueous/PBS buffers over 100-ns trajectories .
What theoretical frameworks apply to structure-activity relationship (SAR) studies?
Q. Advanced
- Hammett linear free-energy relationships : Correlate σ values of substituents with enzymatic inhibition rates .
- Topliss decision tree : Prioritize derivatives based on incremental modifications (e.g., halogen → methoxy substitutions) .
- Network pharmacology : Map multi-target interactions using STRING or KEGG pathways .
How does the compound’s stability vary under experimental conditions?
Q. Advanced
- Photostability : Degrades under UV light (λ = 254 nm); use amber glassware for storage .
- Thermal stability : Stable ≤80°C (TGA data); avoid prolonged heating in polar aprotic solvents .
- Oxidative susceptibility : Thione group oxidizes to sulfoxide with H₂O₂; monitor via TLC (Rf shift) .
What are best practices for linking experimental data to theoretical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
